molecular formula C8H15Cl2N3O2 B13542135 methyl(2R)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoatedihydrochloride

methyl(2R)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoatedihydrochloride

Cat. No.: B13542135
M. Wt: 256.13 g/mol
InChI Key: RKQQFZCGJKMSPA-XCUBXKJBSA-N
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Description

Methyl (2R)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including methyl (2R)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride, can be achieved through several methods:

    Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde. The reaction typically occurs under acidic conditions and yields imidazole derivatives.

    Wallach Synthesis: This method involves the cyclization of N-substituted glycine derivatives with formaldehyde and ammonia.

    Dehydrogenation of Imidazolines: Imidazolines can be dehydrogenated to form imidazoles using oxidizing agents.

    From Alpha Halo-Ketones: Alpha halo-ketones react with ammonia or primary amines to form imidazoles.

    Marckwald Synthesis: This method involves the reaction of alpha-halo ketones with ammonia or primary amines.

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms on the imidazole ring is replaced by another substituent.

    Addition: Addition reactions can occur at the double bonds of the imidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

    Addition Reagents: Electrophiles, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazolines.

Scientific Research Applications

Methyl (2R)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, such as infections and cancer.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylhistamine Dihydrochloride
  • Imidazolepropionic Acid
  • (1-Methyl-1H-imidazol-2-yl)acetic Acid Hydrochloride

Uniqueness

Methyl (2R)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H15Cl2N3O2

Molecular Weight

256.13 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(3-methylimidazol-4-yl)propanoate;dihydrochloride

InChI

InChI=1S/C8H13N3O2.2ClH/c1-11-5-10-4-6(11)3-7(9)8(12)13-2;;/h4-5,7H,3,9H2,1-2H3;2*1H/t7-;;/m1../s1

InChI Key

RKQQFZCGJKMSPA-XCUBXKJBSA-N

Isomeric SMILES

CN1C=NC=C1C[C@H](C(=O)OC)N.Cl.Cl

Canonical SMILES

CN1C=NC=C1CC(C(=O)OC)N.Cl.Cl

Origin of Product

United States

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